molecular formula C21H14F3N5O B3013319 N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine CAS No. 866845-75-2

N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine

Numéro de catalogue: B3013319
Numéro CAS: 866845-75-2
Poids moléculaire: 409.372
Clé InChI: KQXNLLIDFUZBTG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C21H14F3N5O and its molecular weight is 409.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine, a compound notable for its complex structure and potential pharmacological applications, has garnered attention in recent research. This article provides a detailed examination of its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Structural Overview

The compound features a triazole ring fused with a quinazoline moiety, which is known for its diverse biological activities. The presence of the furan and trifluoromethyl groups enhances its lipophilicity and biological interactions.

Research indicates that compounds containing triazole and quinazoline structures often exhibit significant inhibition of key enzymes involved in cancer progression. Specifically, studies have shown that derivatives of quinazoline can act as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) , which are critical in tumor growth and angiogenesis.

Enzyme Inhibition

  • EGFR Inhibition : The compound has been evaluated for its ability to inhibit EGFR, with findings indicating IC50 values in the low micromolar range. For instance, related compounds have demonstrated IC50 values ranging from 0.31 to 0.35 µM against EGFR, suggesting a strong potential for this class of compounds to disrupt signaling pathways in cancer cells .
  • VEGFR Inhibition : Similar studies have shown that quinazoline derivatives can inhibit VEGFR-2 with comparable efficacy, indicating their potential use in anti-cancer therapies targeting angiogenesis .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the effectiveness of this compound:

  • MCF-7 Cell Line : In studies involving MCF-7 breast cancer cells, the compound exhibited cytotoxic effects with IC50 values ranging from 5.70 to 8.10 µM .
  • HCT-116 Cell Line : Further testing on HCT-116 colon cancer cells revealed even lower IC50 values (2.90 - 6.40 µM), indicating superior potency compared to standard chemotherapeutic agents like doxorubicin .

Apoptosis Induction

The compound's ability to induce apoptosis was assessed through flow cytometry and Western blot analyses. Results indicated an increase in apoptotic markers such as Bax and a decrease in anti-apoptotic markers like Bcl-2 , suggesting that the compound promotes programmed cell death in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of triazole and quinazoline derivatives:

StudyCompoundIC50 (µM)Target
Quinazoline derivative0.31 - 0.35EGFR
Quinazoline derivative2.90 - 6.40HCT-116
Quinazoline derivative5.70 - 8.10MCF-7

Pharmacokinetic Properties

Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics and metabolic stability, making it a promising candidate for further development as an anticancer agent.

Propriétés

IUPAC Name

N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N5O/c22-21(23,24)14-6-3-5-13(11-14)18-20-26-19(25-12-15-7-4-10-30-15)16-8-1-2-9-17(16)29(20)28-27-18/h1-11H,12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXNLLIDFUZBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC(=CC=C4)C(F)(F)F)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.